molecular formula C19H19NO6 B10888972 2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate

Cat. No.: B10888972
M. Wt: 357.4 g/mol
InChI Key: OWVBGHBYHONZQX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate is an organic compound with a complex structure that includes both nitrophenyl and butoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 4-butoxybenzoate
  • 4-Nitrophenyl 4-methoxybenzoate
  • 4-Nitrophenyl 4-ethoxybenzoate

Uniqueness

Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications .

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-butoxybenzoate

InChI

InChI=1S/C19H19NO6/c1-2-3-12-25-17-10-6-15(7-11-17)19(22)26-13-18(21)14-4-8-16(9-5-14)20(23)24/h4-11H,2-3,12-13H2,1H3

InChI Key

OWVBGHBYHONZQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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